molecular formula C6H12N2O B12274575 2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one

2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one

Cat. No.: B12274575
M. Wt: 128.17 g/mol
InChI Key: ORWIPPKVYLQCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one is a chemical compound that belongs to the piperazinone family Piperazinones are heterocyclic organic compounds containing a piperazine ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one typically involves the reaction of ethyl chloroacetate with piperazine under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

6-ethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-2-5-3-7-4-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

ORWIPPKVYLQCSE-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.